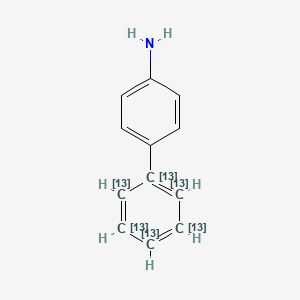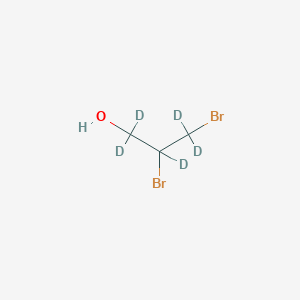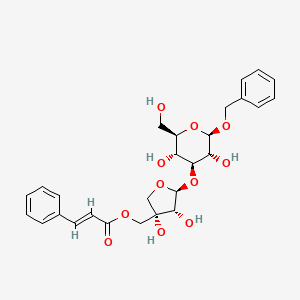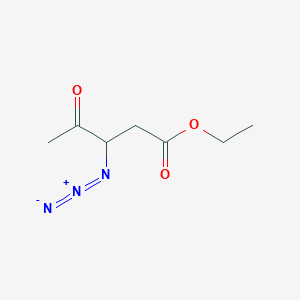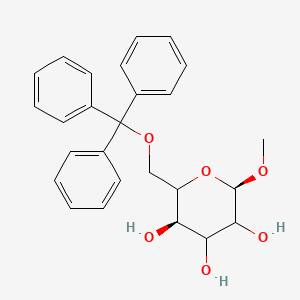
(2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol is a complex organic compound that belongs to the class of oxanes It features a methoxy group and a trityloxymethyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving diols and epoxides.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base.
Attachment of the Trityloxymethyl Group: This can be done through a reaction with trityl chloride (C₂₀H₁₅Cl) in the presence of a base to form the trityloxymethyl ether.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
(2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and trityloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The trityloxymethyl group can provide steric hindrance, affecting the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
(2R,5R)-2-methoxy-6-(benzyloxymethyl)oxane-3,4,5-triol: Similar structure but with a benzyloxymethyl group instead of a trityloxymethyl group.
(2R,5R)-2-ethoxy-6-(trityloxymethyl)oxane-3,4,5-triol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the trityloxymethyl group in (2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol provides unique steric and electronic properties, making it distinct from other similar compounds. This can influence its reactivity, stability, and interactions in various applications.
特性
分子式 |
C26H28O6 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(2R,5R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21?,22-,23?,24?,25+/m0/s1 |
InChIキー |
WYAMNJUPQNEGOI-UGQMYDHNSA-N |
異性体SMILES |
CO[C@H]1C(C([C@H](C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)

![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
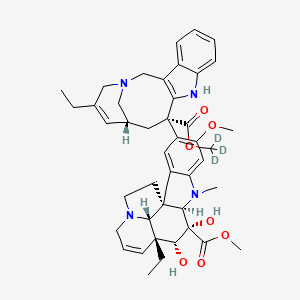

![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)

